1-Fluorocyclopropane-1-sulfonamide
Overview
Description
1-Fluorocyclopropane-1-sulfonamide is an organic compound with the molecular formula C3H6FNO2S. It consists of a cyclopropane ring with a sulfonamide group and a fluorine atom attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Fluorocyclopropane-1-sulfonamide typically involves multiple steps:
Formation of 1-Fluorocyclopropane: This is achieved by reacting cyclopropane with fluorinated alkylating agents such as fluoroethanol under high-temperature conditions.
Sulfonation: Finally, 1-Fluorocyclopropane-1-amine is reacted with a sulfonating agent to produce this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1-Fluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorocyclopropane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit folate metabolism in bacteria .
Comparison with Similar Compounds
1-Fluorocyclopropane-1-sulfonamide can be compared with other fluorinated sulfonamides and cyclopropane derivatives:
1,1-Difluorocyclopropane: This compound has two fluorine atoms attached to the cyclopropane ring, leading to different chemical properties and reactivity.
Cyclopropane-1-sulfonamide: Lacks the fluorine atom, resulting in different biological activity and chemical behavior.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluorocyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYIWIJXAIYNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303541 | |
Record name | 1-Fluorocyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108658-19-0 | |
Record name | 1-Fluorocyclopropanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluorocyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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